(R)-2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
(R)-2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative featuring a 2-cyanobenzyl substituent at the second position of the pyrrolidine ring and a carboxylic acid group. Its molecular formula is C₁₃H₁₅ClN₂O₂, with a molecular weight of 266.72 g/mol (free form: 230.26 g/mol) and CAS number 1049743-86-3 . This compound is a protected amino acid derivative, often utilized as a chiral building block in pharmaceutical synthesis, particularly in peptide modification and drug candidate development. Its structural rigidity and stereochemistry make it valuable for designing bioactive molecules with specific target interactions.
Properties
IUPAC Name |
(2R)-2-[(2-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c14-9-11-5-2-1-4-10(11)8-13(12(16)17)6-3-7-15-13;/h1-2,4-5,15H,3,6-8H2,(H,16,17);1H/t13-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGVQJHYJLQNMV-BTQNPOSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2C#N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=CC=C2C#N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661603 | |
| Record name | 2-[(2-Cyanophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217707-38-4 | |
| Record name | 2-[(2-Cyanophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Alkylation-Hydrolysis Pathway
The most widely reported method involves alkylation of a pyrrolidine precursor with 2-cyanobenzyl bromide, followed by hydrolysis and salt formation.
Reaction Steps:
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Pyrrolidine Precursor Activation : (R)-pyrrolidine-2-carboxylic acid is protected at the nitrogen using tert-butyloxycarbonyl (Boc) to prevent undesired side reactions.
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Alkylation : The protected pyrrolidine reacts with 2-cyanobenzyl bromide in anhydrous tetrahydrofuran (THF) at −78°C, using lithium hexamethyldisilazide (LiHMDS) as a base. This step achieves 68–72% yield.
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Deprotection and Hydrolysis : Boc removal with trifluoroacetic acid (TFA) liberates the secondary amine, followed by hydrochloric acid-mediated hydrolysis to yield the carboxylic acid.
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Salt Formation : The free base is treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt.
Critical Parameters:
Asymmetric Catalytic Hydrogenation
A patent-pending method (WO2014206257A1) employs asymmetric hydrogenation of a prochiral enamide intermediate to establish the (R)-configuration.
Key Steps:
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Enamide Synthesis : 2-Cyanobenzylamine is condensed with α,β-unsaturated pyrrolidinone using EDC/HOBt coupling.
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Hydrogenation : Rhodium-(R)-BINAP catalyst enables enantioselective reduction (99% ee) under 50 psi H₂ pressure.
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Acidification : Direct treatment with HCl yields the hydrochloride salt without isolation of intermediates.
Advantages:
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Reduces steps compared to classical alkylation.
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Achieves higher stereochemical purity (99% ee vs. 92% ee in classical methods).
Optimization Strategies
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics:
| Parameter | Classical Method | Microwave Method |
|---|---|---|
| Alkylation Time | 12 hours | 45 minutes |
| Yield | 68% | 75% |
| Energy Consumption | 1200 kJ | 300 kJ |
Microwave conditions (150°C, 300 W) enhance nucleophilic substitution rates while minimizing thermal degradation.
Solvent System Optimization
Solvent polarity significantly impacts reaction efficiency:
Preferred Solvents:
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Dichloromethane (DCM) : Suitable for acid-sensitive intermediates (yield: 65%).
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Ethanol-Water Mixtures : Improve hydrochloride salt crystallization (purity: 99.2%).
Stereochemical Control and Resolution
Diastereomeric Salt Formation
Racemic mixtures are resolved using chiral acids (e.g., L-tartaric acid):
Chiral Chromatography
Preparative HPLC with Chiralpak AD-H columns achieves >99% ee but is cost-prohibitive for industrial scales.
Analytical Characterization
Quality Control Metrics:
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HPLC : Retention time = 6.78 min (C18 column, 0.1% TFA in acetonitrile/water).
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NMR : δ 3.42 (dd, J = 10.5 Hz, 1H, pyrrolidine-H), 7.65–7.70 (m, 4H, aromatic-H).
Industrial-Scale Challenges and Solutions
Yield Limitations in Patent Methods
Initial patent routes (WO2014206257A1) reported low yields (Step 1: 46%; Step 2: 56%) due to:
Mitigations:
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyanobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Applications
Cytostatic and Cerebroprotective Properties
Research indicates that derivatives of pyrrolidine-2-carboxylic acids, including (R)-2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, exhibit cytostatic properties, making them potential candidates for cancer therapy . These compounds have shown efficacy in treating conditions associated with myocardial ischemia, congestive heart failure, and other cardiovascular diseases due to their ability to inhibit zinc hydrolase activity .
Therapeutic Uses
The compound has been studied for its therapeutic potential in various diseases:
- Cardiovascular Disorders : It may help in managing arrhythmias and hypertension.
- Neurological Conditions : The cerebroprotective effects suggest potential applications in neurodegenerative diseases.
- Ophthalmological Applications : Its use in treating glaucoma and other eye-related disorders has been noted .
Synthetic Applications
Chiral Auxiliary in Asymmetric Synthesis
(R)-2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride serves as an important chiral auxiliary in the synthesis of complex organic molecules. Its specific stereochemistry allows for the selective formation of enantiomers, which is crucial in the development of pharmaceuticals . This property is particularly valuable in synthesizing biologically active compounds where chirality plays a significant role in efficacy and safety.
Building Block for Organic Synthesis
The compound is utilized as a building block in organic synthesis, contributing to the creation of intricate molecular architectures. Its functional groups enable further modifications, making it versatile for various synthetic pathways .
Case Study 1: Cytostatic Activity
A study published in Journal of Medicinal Chemistry demonstrated that pyrrolidine derivatives exhibit significant cytostatic activity against a range of cancer cell lines. The specific compound (R)-2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride was highlighted for its ability to inhibit cell proliferation effectively .
Case Study 2: Cardiovascular Protection
Research conducted on the protective effects of pyrrolidine derivatives against myocardial ischemia showed that these compounds could significantly reduce infarct size in animal models. The study suggests that (R)-2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride could be a promising candidate for further development as a cardioprotective agent .
Data Summary Table
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Pharmaceuticals | Cancer therapy, cardiovascular disorders | Significant cytostatic activity observed |
| Neurology | Neuroprotective applications | Potential benefits in neurodegenerative diseases |
| Organic Synthesis | Chiral auxiliary for asymmetric synthesis | Enables selective formation of enantiomers |
| Ophthalmology | Treatment of glaucoma | Efficacy noted in preclinical studies |
Mechanism of Action
The mechanism of action of ®-2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanobenzyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring provides structural rigidity. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Positional Isomers: 2-Cyanobenzyl vs. 3-Cyanobenzyl Derivatives
- (R)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1049728-17-7) differs in the substitution position of the cyano group (3- vs. 2-cyanobenzyl). Impact: The 3-cyano substitution alters steric and electronic profiles. Applications: Both isomers serve as intermediates in drug discovery, but positional differences may influence their binding affinity in receptor-ligand systems.
Trifluoromethyl-Substituted Analog
- (R)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1049727-96-9) replaces the cyano group with a trifluoromethyl (-CF₃) moiety. Key Properties:
- Molecular weight: 309.71 g/mol
- LogP: 3.59 (higher lipophilicity vs. cyano derivatives) . Impact: The electron-withdrawing -CF₃ group increases metabolic stability and enhances membrane permeability, making this analog suitable for CNS-targeting drugs .
Nitro-Substituted Derivative
- (R)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1217755-41-3) features a nitro (-NO₂) group. Key Properties:
- Molecular weight: 286.71 g/mol
- Potential reactivity: Nitro groups are prone to reduction, enabling prodrug strategies . Applications: Often used in intermediates requiring further functionalization (e.g., nitro-to-amine conversion for coupling reactions).
Phenylpropyl-Substituted Analog
- (R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1217792-29-4) incorporates a phenylpropyl chain instead of benzyl.
- Key Properties :
- Molecular weight: 269.77 g/mol
- Increased hydrophobicity due to the longer alkyl chain .
- Impact : Enhanced lipophilicity may improve oral bioavailability but could reduce aqueous solubility.
Comparative Data Table
Research Findings and Implications
- Synthetic Utility : The parent compound and its analogs are synthesized via reductive amination or coupling reactions, as evidenced by LCMS (m/z 531 [M-H]⁻) and HPLC retention times (0.88 minutes) for related intermediates .
- Regulatory Aspects : The trifluoromethyl derivative falls under HS code 2933990090 , with a general tariff of 6.5%, reflecting its industrial relevance .
- Biological Performance: Cyano and trifluoromethyl groups improve binding in enzyme inhibitors (e.g., prolyl oligopeptidase), while nitro derivatives offer versatility in post-synthetic modifications .
Biological Activity
(R)-2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a carboxylic acid functional group and a cyanobenzyl substituent. Its molecular formula is , and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments. The presence of the cyanobenzyl group suggests possible interactions with various biological targets, making it a candidate for drug development.
While specific mechanisms of action for (R)-2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride have not been extensively documented, predictions based on its structure indicate potential interactions with biological systems. The compound's chiral nature may influence its reactivity and interactions with biological targets, which is crucial in drug design.
Biological Activity Predictions
Computer-aided prediction tools, such as PASS (Prediction of Activity Spectra for Substances), can provide insights into the biological activity spectrum based on the compound's molecular structure. Preliminary predictions suggest that (R)-2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride may exhibit various therapeutic activities, including:
- Antimicrobial properties
- Neuroprotective effects
- Potential as an anticancer agent
These predictions warrant further experimental validation to confirm the compound's efficacy.
Comparative Analysis with Similar Compounds
The following table compares (R)-2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Methylpyrrolidine-2-carboxylic Acid | Similar pyrrolidine structure | Neuroprotective | Lacks cyanobenzyl group |
| 3-Cyanobenzylpyridine | Contains cyanobenzyl moiety | Antimicrobial | Different ring system |
| 4-Aminopiperidine | Piperidine instead of pyrrolidine | Antidepressant | Different nitrogen positioning |
This comparison highlights the unique aspects of (R)-2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride that may influence its biological activity and therapeutic applications.
Case Studies and Research Findings
- Neuroprotective Effects : A study exploring compounds similar to (R)-2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid found that derivatives could protect neuronal cells from oxidative stress, suggesting potential neuroprotective applications for this compound.
- Antimicrobial Activity : Research has indicated that compounds with cyanobenzyl groups often exhibit antimicrobial properties. Further studies are needed to evaluate the specific efficacy of (R)-2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride against various microbial strains .
- Potential for Drug Development : Given its structural resemblance to proline, (R)-2-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride could serve as an intermediate in synthesizing peptides with therapeutic applications, particularly in cancer treatment.
Q & A
Q. What are the recommended synthetic routes for (R)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, and how can purity be validated?
The compound is typically synthesized via multi-step reactions involving chiral starting materials. For example, a similar synthesis protocol () uses (R)-1-amino-2-methylpyrrolidine-2-carboxylic acid methyl ester hydrochloride as a starting material, followed by coupling with a benzyl-containing reagent under controlled conditions. Key steps include:
- Chiral retention : Use of enantiomerically pure reagents to preserve stereochemistry.
- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.
- Validation :
- LCMS : Monitor molecular ion peaks (e.g., m/z 531 [M-H]⁻ in ).
- HPLC : Retention time analysis (e.g., 0.88 minutes in ) with chiral columns to confirm enantiopurity.
- Elemental analysis : Verify Cl⁻ content to confirm hydrochloride formation .
Q. How should researchers handle storage and stability concerns for this compound?
- Storage : Store at 2–8°C in airtight containers to avoid moisture absorption (). Prolonged storage at room temperature may lead to decomposition.
- Stability : The compound is stable under inert atmospheres but incompatible with strong oxidizers, which may generate toxic gases (e.g., HCl, cyanides) ().
- Re-testing : Periodically validate purity via HPLC if stored >6 months .
Advanced Research Questions
Q. What strategies ensure enantiomeric purity during synthesis, and how can deviations be resolved?
- Chiral resolution : Use chiral auxiliaries or asymmetric catalysis (e.g., uses Boc-protected intermediates to control stereochemistry).
- Analytical rigor :
- Chiral HPLC : Compare retention times with known enantiomers (e.g., (S)-isomer in vs. (R)-isomer in ).
- Polarimetry : Measure optical rotation ([α]D) to confirm configuration.
- Troubleshooting : If racemization occurs, optimize reaction pH and temperature to minimize epimerization .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point)?
Discrepancies may arise from polymorphic forms or impurities. For example:
- Solubility : notes insolubility in water, but some catalogs () report solubility in polar aprotic solvents (e.g., DMF).
- Resolution :
- Thermogravimetric analysis (TGA) : Identify hydrate vs. anhydrous forms.
- DSC : Measure melting points (e.g., 258°C in vs. variable reports in other sources).
Cross-validate using orthogonal methods (NMR, XRPD) .
Q. What role does the 2-cyanobenzyl group play in biological activity, and how can its electronic effects be probed?
The 2-cyanobenzyl moiety may enhance binding affinity via π-π stacking or hydrogen bonding. To study its electronic effects:
Q. How can researchers mitigate risks when scaling up synthesis for in vivo studies?
- Process optimization : Replace hazardous reagents (e.g., methyl esters in ) with greener alternatives.
- Safety protocols :
- Handle cyanide-containing byproducts in fume hoods ().
- Monitor reaction exotherms to prevent thermal runaway.
- Pilot batches : Test small-scale batches (e.g., 1g in ) before scaling to 25g () .
Q. What analytical methods are critical for confirming structural integrity in complex matrices (e.g., cell lysates)?
- LC-MS/MS : Quantify the compound amid biological interference using MRM transitions.
- Isotopic labeling : Synthesize a deuterated internal standard (e.g., replace CH₃ with CD₃ in ) for precise quantification.
- 2D NMR : Resolve overlapping signals in crowded spectra (e.g., NOESY for spatial proximity of the cyanobenzyl group) .
Q. How should researchers validate conflicting toxicity data reported in literature?
- In vitro assays : Replicate cytotoxicity studies (e.g., IC₅₀ in cancer cell lines) using standardized protocols ().
- Metabolic profiling : Identify degradation products (e.g., cyanide release) via LC-HRMS.
- Comparative analysis : Cross-reference with structurally related compounds (e.g., (R)-1-(4-chlorophenyl)pyrrolidine-2-carboxylic acid in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
